![molecular formula C8H10F2O2 B2681411 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2361636-46-4](/img/structure/B2681411.png)
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group. This compound is notable for its unique structural features, which include a bicyclo[4.1.0]heptane framework. The molecular formula of this compound is C8H10F2O2, and it has a molecular weight of 176.16 g/mol .
Aplicaciones Científicas De Investigación
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The safety data sheet (MSDS) provides more detailed safety information .
Métodos De Preparación
The synthesis of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine. This reaction proceeds under mild and operationally simple conditions, allowing for the enantioselective formation of the desired bicyclic structure . Industrial production methods for this compound may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Mecanismo De Acción
The mechanism by which 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways influenced by its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets .
Comparación Con Compuestos Similares
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the position and number of fluorine atoms.
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid: This compound has fluorine atoms at different positions, leading to variations in chemical reactivity and properties.
The uniqueness of this compound lies in its specific fluorine substitution pattern and the resulting effects on its chemical and biological properties.
Propiedades
IUPAC Name |
2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQFYKURCDGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
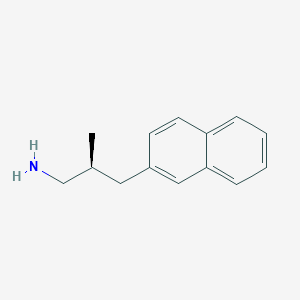
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B2681330.png)

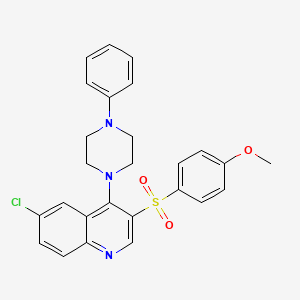
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
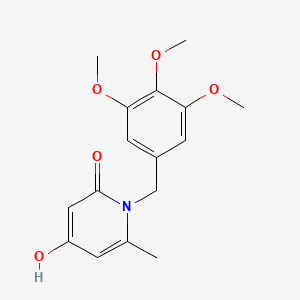

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)
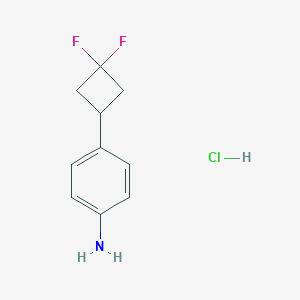
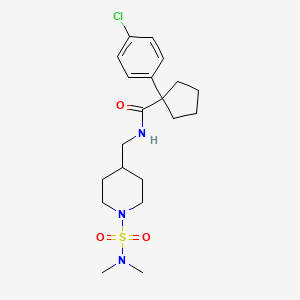
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2681340.png)
![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)
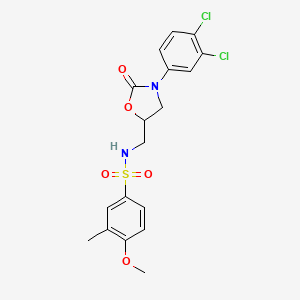
![tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate](/img/structure/B2681349.png)
